Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound that belongs to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
The synthesis of piperazine derivatives typically involves several steps, including the formation of the piperazine ring and the subsequent attachment of functional groups. One common method for synthesizing piperazine derivatives is through the reaction of alcoholic ammonia with 1,2-dichloroethane . Another method involves the action of sodium and ethylene glycol on ethylene diamine hydrochloride . For the specific synthesis of Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride, the following synthetic route can be employed:
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting 1,2-dichloroethane with alcoholic ammonia.
Attachment of the 4-Methylphenoxy Group: The 4-methylphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methylphenol and an appropriate leaving group.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Buchwald–Hartwig amination, using phenylboronic acid and a palladium catalyst.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
Piperazine derivatives, including Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride, can undergo various chemical reactions:
Oxidation: Piperazine derivatives can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert N-oxides back to the parent piperazine.
Scientific Research Applications
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act on the nervous system of parasites, causing paralysis and death. This is achieved by blocking the neurotransmitter gamma-aminobutyric acid (GABA) receptors, leading to an influx of chloride ions and hyperpolarization of the nerve cells . This mechanism makes piperazine derivatives effective anthelmintic agents.
Comparison with Similar Compounds
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine (mCPP): mCPP is a psychoactive drug that acts as a serotonin receptor agonist.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): TFMPP is another psychoactive compound that is often used in combination with other substances.
Piperazine Citrate: This compound is used as an anthelmintic agent to treat parasitic infections.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
CAS No. |
84344-39-8 |
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Molecular Formula |
C20H28Cl2N2O |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C20H26N2O.2ClH/c1-18-8-10-20(11-9-18)23-17-5-12-21-13-15-22(16-14-21)19-6-3-2-4-7-19;;/h2-4,6-11H,5,12-17H2,1H3;2*1H |
InChI Key |
XAGCYUKANGEYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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